2-(1-Sulfanylethyl)benzene-1,3-diol
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Overview
Description
2-(1-Sulfanylethyl)benzene-1,3-diol is an organic compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol . This compound is a derivative of benzene, featuring two hydroxyl groups and a sulfanyl group attached to the benzene ring. It is classified under dihydroxybenzenes, which are aromatic compounds known for their diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Sulfanylethyl)benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1,3-dihydroxybenzene (resorcinol) with ethanethiol under acidic conditions. The reaction proceeds through the formation of a sulfonium ion intermediate, which then undergoes nucleophilic attack by the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Sulfanylethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or further to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
2-(1-Sulfanylethyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-Sulfanylethyl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): Similar structure with hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): Similar structure with hydroxyl groups in the para position.
Uniqueness
2-(1-Sulfanylethyl)benzene-1,3-diol is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity compared to other dihydroxybenzenes. This uniqueness makes it valuable in specific applications where the sulfanyl group plays a crucial role .
Properties
Molecular Formula |
C8H10O2S |
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Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-(1-sulfanylethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H10O2S/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,9-11H,1H3 |
InChI Key |
ILJPKDXEAWKUQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1O)O)S |
Origin of Product |
United States |
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